molecular formula C18H24N6O6 B4057400 4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid

4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid

Cat. No.: B4057400
M. Wt: 420.4 g/mol
InChI Key: PAGCRSRXRUUPJI-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid is a complex organic compound that features a pyrazole ring, a piperidine ring, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as a base . The piperidine ring is often introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The pyrazole ring can be hydrogenated to form a dihydropyrazole derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions.

Major Products

The major products formed from these reactions include amine derivatives from the reduction of the nitro group, dihydropyrazole derivatives from the hydrogenation of the pyrazole ring, and substituted piperidine derivatives from nucleophilic substitution reactions.

Scientific Research Applications

4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: The compound is explored for its use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine involves its interaction with specific molecular targets. The pyrazole ring can interact with metal ions, forming stable complexes that can modulate enzymatic activity. The nitropyrimidine core can participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine is unique due to its combination of a pyrazole ring, a piperidine ring, and a nitropyrimidine core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2.C2H2O4/c1-10-5-7-20(8-6-10)16-17-13(4)14(22(23)24)15(18-16)21-12(3)9-11(2)19-21;3-1(4)2(5)6/h9-10H,5-8H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGCRSRXRUUPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)N3C(=CC(=N3)C)C)[N+](=O)[O-])C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid
Reactant of Route 2
4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid
Reactant of Route 3
4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid
Reactant of Route 4
4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid
Reactant of Route 5
4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid

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